Dicyclopropanol carbonate

Description

Based on the provided evidence, the compound in question appears to be Diphenyl Carbonate (CAS 102-09-0), a carbonate ester with the chemical formula (C₆H₅O)₂CO₃. It is widely used in polymer synthesis, particularly in the production of polycarbonates via transesterification reactions . Key properties from the evidence include:

- Stability: No specific hazardous reactions or instability are reported under normal conditions .

- Handling: No stringent storage conditions (e.g., temperature, humidity) are required to avoid degradation .

- Safety: No significant reactivity with common incompatible materials is noted, though general precautions for organic carbonates apply .

Properties

CAS No. |

149674-61-3 |

|---|---|

Molecular Formula |

C7H14O5 |

Molecular Weight |

178.18 g/mol |

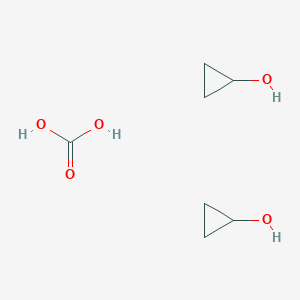

IUPAC Name |

carbonic acid;cyclopropanol |

InChI |

InChI=1S/2C3H6O.CH2O3/c2*4-3-1-2-3;2-1(3)4/h2*3-4H,1-2H2;(H2,2,3,4) |

InChI Key |

XTHPGWUTKYMOJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1O.C1CC1O.C(=O)(O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Cyclopropane Ring Cleavage

Cyclopropanes under strain may undergo cleavage under specific conditions:

-

Acidic or basic media : Cyclopropane rings can open via nucleophilic or electrophilic attack, releasing strain energy. For example, gem-dihalocyclopropanes in carbohydrates undergo cleavage to form C-branched products under Lewis/Brønsted acid conditions .

-

Halide-assisted cleavage : Bromine or chlorine substituents may accelerate ring cleavage due to their leaving-group ability, as seen in cyclopropane-ester systems .

Carbonate Reactivity

The carbonate group typically reacts via:

-

Nucleophilic substitution : Attack by nucleophiles (e.g., alcohols, amines) at the carbonyl carbon, leading to ring-opening.

-

Hydrolysis : Acidic or basic hydrolysis to form diols and CO₂, analogous to cyclic carbonate behavior .

Reaction Data and Trends

Comparative Reactivity of Related Systems

a. Cyclopropane-Containing Carbohydrates

-

Gem-dihalocyclopropanes (e.g., 16 , 17 ) undergo cleavage under basic conditions (e.g., K₂CO₃/MeOH) to form branched pyranosides .

-

Ring expansion to oxepines is possible but kinetically challenging, requiring high temperatures or specific promoters .

b. Cyclic Carbonates

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Differences:

Reactivity : Diphenyl Carbonate exhibits lower reactivity compared to aliphatic carbonates like Dimethyl Carbonate, which are prone to hydrolysis and transesterification .

Thermal Stability : Diphenyl Carbonate’s stability at higher temperatures (>200°C) makes it suitable for high-temperature polymerization processes, unlike Dimethyl Carbonate, which degrades rapidly above 100°C.

Applications : While Diphenyl Carbonate is specialized for polycarbonate production, aliphatic carbonates are versatile in green chemistry (e.g., Dimethyl Carbonate as a solvent) and energy storage (e.g., Ethylene Carbonate in batteries).

Limitations of Available Evidence

The provided materials focus on Diphenyl Carbonate’s safety and stability but lack data on its physicochemical properties (e.g., melting point, solubility) or comparative studies with cyclopropanol-derived carbonates. Further research into Dicyclopropanol Carbonate would require experimental data on its synthesis, reactivity, and industrial applicability.

Q & A

Q. What are the established synthetic routes for dicyclopropanol carbonate, and how can experimental reproducibility be ensured?

this compound synthesis typically involves cyclopropanol derivatives reacting with carbonyl sources (e.g., phosgene derivatives) under controlled conditions. To ensure reproducibility:

- Document reaction parameters (temperature, solvent, stoichiometry) and purification methods (e.g., column chromatography, recrystallization) in detail .

- Validate purity using NMR, HPLC, or mass spectrometry, with spectral data included in supplementary materials .

- Reference analogous protocols for carbonate ester synthesis, adjusting for cyclopropanol’s steric and electronic constraints .

Q. How can researchers characterize the thermal stability of this compound, and what analytical techniques are most reliable?

Thermal stability studies require:

- Differential scanning calorimetry (DSC) to measure decomposition temperatures and enthalpy changes.

- Thermogravimetric analysis (TGA) to assess mass loss profiles under controlled atmospheres .

- Cross-validate results with gas chromatography-mass spectrometry (GC-MS) to identify decomposition byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for this compound in ring-opening reactions?

Contradictions often arise from solvent effects, catalyst choice, or competing reaction pathways. To address this:

- Conduct kinetic studies under varied conditions (solvent polarity, temperature) to map reaction pathways .

- Use computational methods (DFT calculations) to model transition states and identify dominant mechanisms .

- Perform systematic literature reviews using PRISMA guidelines to identify biases or methodological gaps in existing studies .

Q. How can researchers design experiments to probe the stereoelectronic effects of cyclopropane rings in this compound’s reactivity?

- Compare reactivity with non-cyclopropane analogs (e.g., cyclohexanol carbonate) under identical conditions to isolate steric/electronic contributions.

- Employ X-ray crystallography to resolve 3D structural features influencing reactivity .

- Use isotopic labeling (e.g., deuterated solvents) to trace hydrogen-transfer pathways in mechanistic studies .

Q. What methodologies ensure robust statistical analysis in studies correlating this compound’s structure with biological activity?

- Apply ANOVA or multivariate regression models to quantify structure-activity relationships, ensuring sample sizes are statistically powered .

- Validate assays with positive/negative controls and replicate experiments to minimize Type I/II errors .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing to enable meta-analyses .

Methodological Frameworks

How should researchers formulate hypothesis-driven questions about this compound’s applications in polymer chemistry?

Use the PICO framework :

- P opulation: Polymer matrices (e.g., polycarbonates).

- I ntervention: Incorporation of this compound as a monomer.

- C omparison: Performance vs. traditional monomers (e.g., bisphenol A carbonate).

- O utcome: Mechanical properties (tensile strength, thermal stability).

- T imeframe: Short-term (synthesis feasibility) and long-term (degradation studies) .

Q. What criteria validate the novelty of research on this compound’s catalytic applications?

Apply the FINER criteria :

- F easible: Access to specialized catalysts (e.g., organocatalysts).

- I nteresting: Addresses gaps in green chemistry (e.g., solvent-free reactions).

- N ovel: First use of this compound in asymmetric catalysis.

- E thical: Avoid toxic reagents or hazardous byproducts.

- R elevant: Aligns with trends in sustainable monomer design .

Data Management and Reporting

Q. How should researchers present conflicting spectral data for this compound in publications?

- Include raw data (e.g., NMR spectra, HRMS) in supplementary materials with annotations for unexpected peaks .

- Discuss potential sources of discrepancy (e.g., trace moisture, stereochemical impurities) in the "Results and Discussion" section .

- Cross-reference databases (e.g., NIST Chemistry WebBook) to validate spectral assignments .

Q. What frameworks guide interdisciplinary studies combining computational modeling and experimental synthesis of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.